molecular formula C17H19NO B14485849 (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 66876-91-3

(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14485849
CAS No.: 66876-91-3
M. Wt: 253.34 g/mol
InChI Key: BZMQXSBKXZMBKP-IAGOWNOFSA-N
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Description

(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound that belongs to the class of tetrahydronaphthalenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

    Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene core.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-(Amino)-1,2,3,4-tetrahydronaphthalen-2-ol
  • (2R,3R)-3-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
  • (2R,3R)-3-(Phenylamino)-1,2,3,4-tetrahydronaphthalen-2-ol

Uniqueness

(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the benzylamino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Properties

CAS No.

66876-91-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(2R,3R)-3-(benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C17H19NO/c19-17-11-15-9-5-4-8-14(15)10-16(17)18-12-13-6-2-1-3-7-13/h1-9,16-19H,10-12H2/t16-,17-/m1/s1

InChI Key

BZMQXSBKXZMBKP-IAGOWNOFSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC2=CC=CC=C21)O)NCC3=CC=CC=C3

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)NCC3=CC=CC=C3

Origin of Product

United States

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